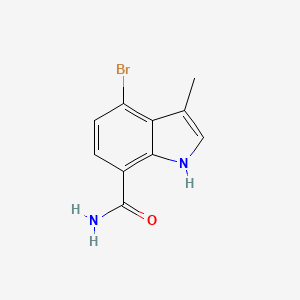
4-bromo-3-methyl-1H-indole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-methyl-1H-indole-7-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a bromine atom and a carboxamide group in this compound adds to its chemical reactivity and potential biological activity.
Preparation Methods
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The resulting bromo derivative is then reacted with an appropriate amine to form the carboxamide group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.
Chemical Reactions Analysis
4-bromo-3-methyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, various amines for carboxamide formation, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound’s biological activity makes it a candidate for drug development and therapeutic applications.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The presence of the bromine atom and carboxamide group may enhance its binding affinity and specificity towards certain targets, influencing pathways involved in cell signaling, proliferation, and apoptosis.
Comparison with Similar Compounds
4-bromo-3-methyl-1H-indole-7-carboxamide can be compared with other indole derivatives such as:
4-bromo-1H-indole-7-carboxamide: Similar structure but lacks the methyl group.
3-methyl-1H-indole-7-carboxamide: Similar structure but lacks the bromine atom.
4-bromo-3-methyl-1H-indole: Lacks the carboxamide group.
The presence of both the bromine atom and the carboxamide group in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
4-bromo-3-methyl-1H-indole-7-carboxamide |
InChI |
InChI=1S/C10H9BrN2O/c1-5-4-13-9-6(10(12)14)2-3-7(11)8(5)9/h2-4,13H,1H3,(H2,12,14) |
InChI Key |
DQRRIMZXJUVKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C(C=CC(=C12)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















